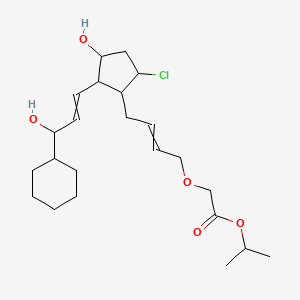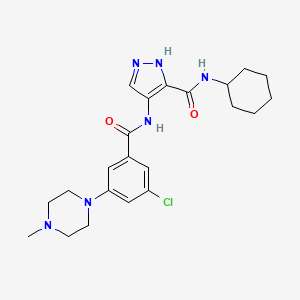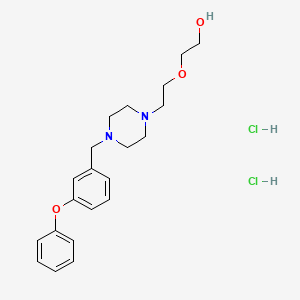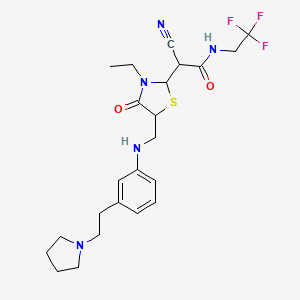
Sulfatinib
描述
Sulfatinib, also known as surufatinib, is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1), with potential antineoplastic and anti-angiogenic activities .
Molecular Structure Analysis
The chemical formula of Sulfatinib is C24H28N6O3S. Its exact mass is 480.19 and its molecular weight is 480.587 .Chemical Reactions Analysis
Sulfatinib suppresses tumor cell migration and invasion by inhibiting epithelial–mesenchymal transition (EMT) by blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner . It also regulates the immune tumor microenvironment (TME) via inhibition of the migration of skeletal stem cells (SSCs) to the TME and the differentiation from SSCs to cancer-associated fibroblasts (CAFs) .Physical And Chemical Properties Analysis
Sulfatinib has a molecular formula of C24H28N6O3S, an exact mass of 480.19, and a molecular weight of 480.587 .科学研究应用
Treatment of Advanced Solid Tumors : Sulfatinib has demonstrated efficacy in patients with advanced solid tumors, particularly neuroendocrine tumors. It targets tumor angiogenesis and immune modulation and has shown an acceptable safety profile and encouraging antitumor activity. Notably, partial responses and stable disease were observed in patients with hepatocellular carcinoma and neuroendocrine tumors (Xu et al., 2017).
Safety and Pharmacokinetics : Sulfatinib's safety and pharmacokinetics have been evaluated, indicating that it is well-tolerated at doses up to 150 mg. Preliminary pharmacokinetic analyses suggest dose-proportional increases in exposure over the evaluated doses (Xu et al., 2011).
Dual Inhibition of VEGFR/FGFR : As a selective VEGFR/FGFR dual inhibitor, sulfatinib has shown potential in treating patients with advanced solid tumors, demonstrating promising anti-tumor activity and a manageable safety profile (Xu et al., 2015).
Treatment of Neuroendocrine Tumors : Surufatinib, also known as sulfatinib, has been approved for the treatment of unresectable, locally advanced or metastatic, progressive nonfunctioning, well-differentiated extrapancreatic neuroendocrine tumors (epNETs) in China. It has shown an acceptable safety profile and encouraging antitumor activity in patients with advanced epNETs (Lu et al., 2021).
Alternative Treatment for Resistant Tumors : Sulfatinib has been studied as a potential alternative treatment for resistant tumors, specifically targeting FGFR and VEGFR signaling pathways. This is particularly relevant in the context of medullary thyroid cancer, where novel tyrosine-kinase inhibitors like sulfatinib could play a significant role (Saronni et al., 2022).
安全和危害
未来方向
Sulfatinib has shown promising results in preclinical experiments and can inhibit the proliferation, migration, and invasion of tumors by playing a dual role on tumor cells and the tumor microenvironment simultaneously . It is currently being evaluated in phase I and II clinical trials for its efficacy in treating various types of tumors .
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSNFLLYPYKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfatinib | |
CAS RN |
1308672-74-3 | |
| Record name | Surufatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surufatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SURUFATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


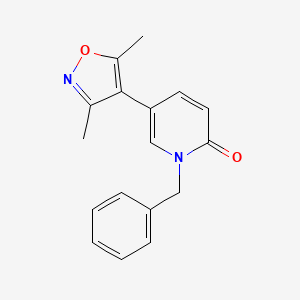
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
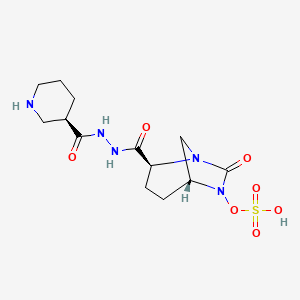
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)
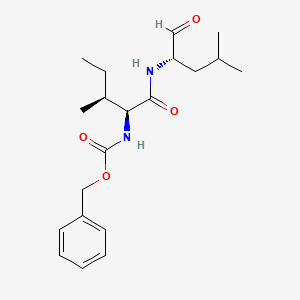

![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)
